molecular formula C5H4BrClN2 B1272473 3-Amino-2-bromo-5-chloropyridine CAS No. 90902-83-3

3-Amino-2-bromo-5-chloropyridine

Cat. No.: B1272473
CAS No.: 90902-83-3
M. Wt: 207.45 g/mol
InChI Key: AZOXQBMBDRLSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-bromo-5-chloropyridine: is an organic compound with the molecular formula C5H4BrClN2 . It is a derivative of pyridine, characterized by the presence of amino, bromo, and chloro substituents on the pyridine ring. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Direct Sequential Halogenation of 2-Aminopyridine

The most well-documented synthesis of 3-amino-2-bromo-5-chloropyridine involves sequential halogenation of 2-aminopyridine. A patent by outlines a two-step process combining chlorination and bromination under controlled conditions:

Step 1: Chlorination at the 5-Position

2-Aminopyridine is treated with chlorine gas in concentrated hydrochloric acid at low temperatures (0–10°C) to introduce a chlorine atom at the 5-position. This step yields 2-amino-5-chloropyridine as an intermediate. The reaction is exothermic and requires careful temperature regulation to avoid over-chlorination or decomposition.

Step 2: Bromination at the 3-Position

The chlorinated intermediate is subsequently brominated using potassium bromide and additional chlorine gas at 35°C. This step proceeds via an electrophilic substitution mechanism, where bromine is generated in situ through the reaction of KBr with Cl₂. The resulting 2-amino-3-bromo-5-chloropyridine is isolated in 90% yield after neutralization and purification.

Key Reaction Conditions:

Parameter Value
Starting Material 2-Aminopyridine
Chlorinating Agent Cl₂ in HCl
Brominating Agent KBr + Cl₂
Temperature 0–10°C (Step 1); 35°C (Step 2)
Yield 90%

This method is industrially scalable due to its high yield and minimal byproducts. However, the use of gaseous chlorine necessitates specialized equipment for safe handling.

Alternative routes involve bromination followed by amination. A classical approach referenced by Berrie et al. employs phosphorus(III) bromide (PBr₃) and bromine for bromination, followed by iron-mediated amination:

Bromination with PBr₃ and Br₂

2-Chloro-5-nitropyridine is treated with PBr₃ and bromine to introduce a bromine atom at the 2-position. Phosphorus tribromide acts as a Lewis acid, polarizing the bromine molecule to facilitate electrophilic attack on the electron-deficient pyridine ring.

Reduction and Amination

The intermediate 2-bromo-5-chloro-3-nitropyridine undergoes reduction using iron turnings in acetic acid. Nitro groups are selectively reduced to amino groups under these conditions, yielding the final product. While the exact yield is unspecified in the source, analogous reductions typically achieve 60–75% efficiency.

Reaction Overview:
$$
\text{2-Chloro-5-nitropyridine} \xrightarrow[\text{PBr₃, Br₂}]{\text{Bromination}} \text{2-Bromo-5-chloro-3-nitropyridine} \xrightarrow[\text{Fe, CH₃COOH}]{\text{Reduction}} \text{this compound}
$$

This method is advantageous for substrates pre-functionalized with nitro groups, though the multi-step sequence may reduce overall yield compared to direct halogenation.

Diazotization and Bromination of Amino Precursors

A third approach, detailed by Ambeed, utilizes diazotization to replace an amino group with bromine. While this method primarily produces 2-bromo-5-chloro-3-nitropyridine, subsequent reduction of the nitro group could yield the target compound:

Diazotization of 2-Amino-5-chloro-3-nitropyridine

The amino group at the 2-position is converted to a diazonium salt using sodium nitrite (NaNO₂) and hydrogen bromide (HBr) at 0–20°C. Bromine is then introduced, displacing the diazonium group to form 2-bromo-5-chloro-3-nitropyridine in 73% yield.

Comparative Analysis of Synthesis Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Yield Scalability Equipment Requirements Key Advantages Limitations
Direct Halogenation 90% High Gas-handling systems High yield, minimal steps Requires hazardous Cl₂ gas
Multi-Step Bromination ~70% Moderate Standard glassware Compatible with nitro groups Multi-step, lower yield
Diazotization 73% Low Temperature-controlled reactor Selective bromination Requires post-reduction step

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-bromo-5-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and bases.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while reduction reactions can produce dehalogenated derivatives.

Scientific Research Applications

3-Amino-2-bromo-5-chloropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-bromo-5-chloropyridine involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2-Amino-5-bromopyridine
  • 3-Amino-5-bromo-2-chloropyridine
  • 2-Amino-3-bromo-5-chloropyridine

Comparison: 3-Amino-2-bromo-5-chloropyridine is unique due to the specific positioning of its substituents, which can significantly affect its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .

Biological Activity

3-Amino-2-bromo-5-chloropyridine is a compound with significant biological relevance, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of amino, bromo, and chloro functional groups on a pyridine ring, contributes to its diverse biological activities. This article provides an overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

PropertyValue
Molecular FormulaC₅H₄BrClN₂
Molecular Weight207.46 g/mol
Melting Point82-85 °C
Density1.7 g/cm³
Boiling Point194.7 °C

This compound is known for its moderate lipophilicity, reflected in its logP values which range from 1.42 to 1.67 depending on the specific calculations used . This property enhances its ability to permeate biological membranes, influencing its bioavailability and pharmacokinetics.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve interference with bacterial protein synthesis and cell wall integrity .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. A study published in Molecules highlighted the synthesis of enantiomers of related compounds and their evaluation for cytotoxicity against cancer cell lines. The findings suggest that certain derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulators .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. Studies have explored its role in modulating neuronal signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). The compound's ability to influence neuroinflammatory responses suggests potential applications in treating neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives, including this compound, assessed their activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL for S. aureus, highlighting its potential as a lead compound for developing new antibiotics .
  • Antitumor Mechanism : In a cellular assay involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Mechanistic studies revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, confirming its role in inducing apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-2-bromo-5-chloropyridine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves bromination/chlorination of aminopyridine precursors. For example, bromination of 3-amino-5-chloropyridine using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) can yield the target compound. Optimization should focus on stoichiometry (e.g., 1.1–1.3 equivalents of brominating agent) and reaction monitoring via TLC or LC-MS to minimize over-halogenation byproducts .
  • Characterization : Confirm purity via 1H^1H-NMR (e.g., aromatic proton shifts at δ 6.8–8.2 ppm) and HPLC (>95% purity). Cross-validate with elemental analysis (C, H, N) and mass spectrometry (expected [M+H]+^+ at m/z 207.42) .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Safety Protocols : Use PPE (gloves, goggles, lab coat) due to hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335). Store in a sealed container under inert gas (N2_2) at 2–8°C to prevent degradation. Avoid proximity to oxidizers or moisture .
  • Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. For spills, use absorbent materials (e.g., vermiculite) and dispose of as halogenated waste .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Analytical Workflow :

  • NMR : 1H^1H-NMR (aromatic region), 13C^{13}C-NMR (distinct C-Br/C-Cl signals at ~110–125 ppm), and 2J^2J-coupling analysis for substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C5_5H4_4BrClN2_2) and isotopic patterns for Br/Cl .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water (1:1) and refine using SHELXL (R-factor < 0.05) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model reaction pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For Suzuki-Miyaura coupling, calculate activation energies for transmetalation steps involving Pd(0)/Pd(II) intermediates .
  • Validation : Compare computed 13C^{13}C-NMR chemical shifts with experimental data (RMSD < 2 ppm) to assess accuracy .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H-NMR splitting patterns) for derivatives of this compound?

  • Troubleshooting :

  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange (e.g., hindered rotation of the amino group).
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to clarify nitrogen coupling interactions .
  • Advanced Techniques : Employ 2D NMR (COSY, NOESY) or solid-state NMR to distinguish between tautomeric forms or crystal packing effects .

Q. How can hydrogen-bonding interactions of this compound be systematically analyzed in crystal engineering?

  • Graph Set Analysis : Use software like Mercury (CCDC) to classify hydrogen bonds (e.g., N–H⋯N, N–H⋯Br motifs). Calculate graph sets (e.g., R22(8)R_2^2(8)) to identify supramolecular synthons .
  • Thermal Analysis : Perform DSC/TGA to correlate hydrogen-bonding networks with thermal stability (decomposition >200°C) .

Properties

IUPAC Name

2-bromo-5-chloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOXQBMBDRLSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377813
Record name 3-AMINO-2-BROMO-5-CHLOROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90902-83-3
Record name 3-AMINO-2-BROMO-5-CHLOROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-bromo-5-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromo-5-chloro-3-nitro-pyridine (11.87 g, 50 mmol) was dissolved in 100 mL ether. Tin(II) chloride dihydrate (56.4 g, 0.5 mol) was dissolved in 100 mL of concentrated hydrochloric acid and added drop wise over 15 minutes to the stirring ethereal solution of the nitro compound. The exothermic reaction brought the ether to boiling and it was allowed to evaporate off. After the addition was complete the reaction mixture was placed on a 50° C. oil bath and stirred for 30 minutes to boil of the remaining ether. The flask was then cooled on in an ice bath. The precipitate formed was collected and by filtration and dissolved in 100 mL of water. The pH was adjusted to 9-10 by the addition of concentrated ammonium hydroxide solution and the product was extracted with ethyl acetate (2×100 mL). The organic layer was washed with diluted ammonium hydroxide, water and brine and dried over Na2SO4 and the solvent was evaporated to afford 7.4 g of tan crystalline solid. MS m/z: 208.9 (M+H).
Quantity
11.87 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
56.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.